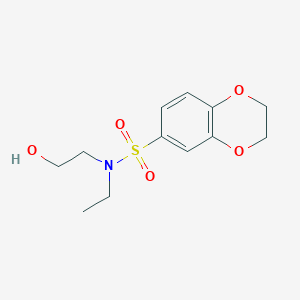

N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by a team of researchers at Allen and Hanburys, a pharmaceutical company based in the United Kingdom. AH-7921 has been found to be a potent analgesic, with a similar mechanism of action to other opioid drugs such as morphine and fentanyl. In recent years, there has been a growing interest in the scientific research application of AH-7921, particularly in the fields of pharmacology and neuroscience.

Mecanismo De Acción

The mechanism of action of N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is similar to other opioid drugs, and involves the activation of the mu-opioid receptor. This leads to the inhibition of the release of neurotransmitters such as substance P, which are involved in the transmission of pain signals. This compound also activates the reward pathway in the brain, which is responsible for the feelings of pleasure and euphoria associated with opioid use.

Biochemical and Physiological Effects:

This compound has a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It has also been found to produce a number of side effects, including nausea, vomiting, and constipation. These effects are similar to those produced by other opioid drugs, and are thought to be mediated by the activation of the mu-opioid receptor.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain and reward pathways in the brain. However, one of the main limitations of this compound is its potential for abuse and addiction. It is important to use caution when handling and administering this drug in lab settings, and to follow appropriate safety protocols to minimize the risk of harm.

Direcciones Futuras

There are a number of future directions for research on N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, including the development of new analogs with improved potency and selectivity for the mu-opioid receptor. There is also a need for further studies on the long-term effects of this compound use, particularly with regard to its potential for abuse and addiction. Finally, there is a need for more research on the mechanisms of action of this compound, and how it interacts with other neurotransmitter systems in the brain.

Métodos De Síntesis

The synthesis of N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves several steps, starting with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-ethyl-N-(2-hydroxyethyl)amine to form the corresponding amide. Finally, the amide is sulfonated with sulfur trioxide to give this compound in its final form.

Aplicaciones Científicas De Investigación

N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been used extensively in scientific research, particularly in the fields of pharmacology and neuroscience. It has been found to be a selective agonist of the mu-opioid receptor, which is the primary target of opioid drugs such as morphine and fentanyl. This compound has also been found to have a similar potency to morphine in animal models of pain, and has been shown to produce analgesia in a dose-dependent manner.

Propiedades

IUPAC Name |

N-ethyl-N-(2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-2-13(5-6-14)19(15,16)10-3-4-11-12(9-10)18-8-7-17-11/h3-4,9,14H,2,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAVVNDGDFNXMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)S(=O)(=O)C1=CC2=C(C=C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)methyl]benzonitrile](/img/structure/B7498798.png)

![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)

![4-[(4-chlorophenyl)sulfamoyl]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7498830.png)

![N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7498832.png)

![8-[5-(2-Bromophenyl)furan-2-yl]-3,7-bis(2-methylpropyl)purine-2,6-dione](/img/structure/B7498857.png)

![1-[4-(4-chlorophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-(cyclopropylamino)ethanone](/img/structure/B7498870.png)

![2-chloro-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B7498881.png)

![2-[Benzyl(cyclohexyl)amino]acetic acid](/img/structure/B7498882.png)

![2-chloro-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B7498890.png)